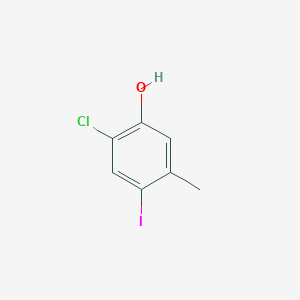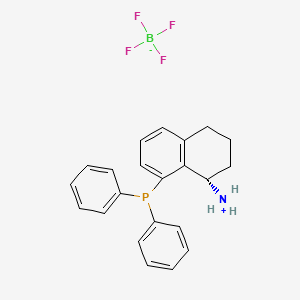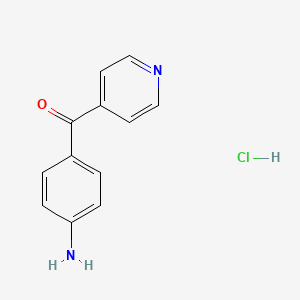![molecular formula C45H69Ga B13142832 Tris[2,4,6-tri(propan-2-yl)phenyl]gallane CAS No. 146658-80-2](/img/structure/B13142832.png)
Tris[2,4,6-tri(propan-2-yl)phenyl]gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4,6-triisopropylphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 2,4,6-triisopropylphenyl groups. This compound is known for its steric bulk, which makes it an interesting subject of study in organometallic chemistry. The large substituents around the gallium center provide unique properties and reactivity patterns that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-triisopropylphenyl)gallium typically involves the reaction of gallium trichloride with 2,4,6-triisopropylphenyl lithium. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H2(CH(CH3)2)3Li→Ga(C6H2(CH(CH3)2)3)3+3LiCl
Industrial Production Methods: While specific industrial production methods for Tris(2,4,6-triisopropylphenyl)gallium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tris(2,4,6-triisopropylphenyl)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) species.
Substitution: The bulky phenyl groups can be substituted under specific conditions, although the steric hindrance often limits such reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Substitution Reactions: These reactions typically require strong nucleophiles or electrophiles and are conducted under controlled temperatures to manage the steric effects.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide derivatives, while substitution reactions can produce various substituted organogallium compounds.
科学的研究の応用
Tris(2,4,6-triisopropylphenyl)gallium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in drug design and delivery systems.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of Tris(2,4,6-triisopropylphenyl)gallium involves its interaction with various molecular targets. The bulky phenyl groups provide steric protection, which can influence the compound’s reactivity and stability. The gallium center can participate in coordination chemistry, forming complexes with other molecules and ions. These interactions are crucial in its catalytic activity and potential biological effects.
類似化合物との比較
- Tris(2,4,6-triisopropylphenyl)phosphine
- Tris(2,4,6-triisopropylphenyl)arsine
Comparison: Tris(2,4,6-triisopropylphenyl)gallium is unique due to the presence of the gallium atom, which imparts different electronic and steric properties compared to its phosphorus and arsenic analogs. The gallium compound is generally more reactive in certain types of reactions, such as oxidation, due to the metal’s properties. Additionally, the steric bulk of the phenyl groups in all these compounds provides significant stability, making them useful in various applications.
特性
CAS番号 |
146658-80-2 |
|---|---|
分子式 |
C45H69Ga |
分子量 |
679.8 g/mol |
IUPAC名 |
tris[2,4,6-tri(propan-2-yl)phenyl]gallane |
InChI |
InChI=1S/3C15H23.Ga/c3*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;/h3*7-8,10-12H,1-6H3; |
InChIキー |
VVWOYLIUKLTCHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ga](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


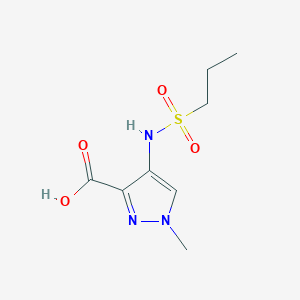
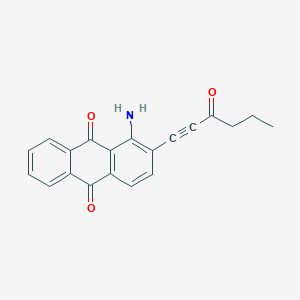
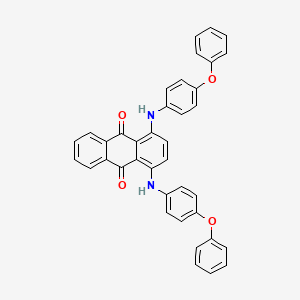
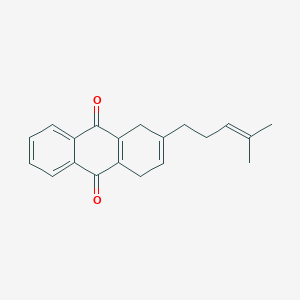
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
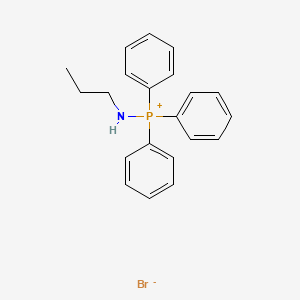
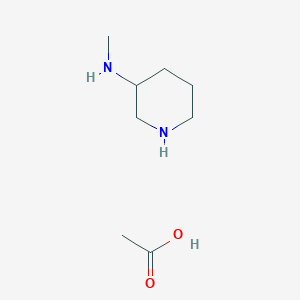
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
